Biliverdin

Descripción general

Descripción

La biliverdina es un pigmento biliar tetrapirrólico verde que se produce a través de la degradación del hemo. Es un metabolito intermedio en la vía catabólica del hemo, que se encuentra principalmente en los cuerpos de los vertebrados. Cuando los glóbulos rojos se descomponen, se libera hemoglobina y posteriormente se cataboliza en globulina y hemo. La hemo oxigenasa cataliza la escisión del hemo en el puente α-metano, dando como resultado la formación de biliverdina IXα . La biliverdina se reduce luego a bilirrubina por la enzima biliverdina reductasa . Este compuesto juega un papel significativo en varios procesos biológicos, incluidas las actividades antioxidantes, antiinflamatorias e inhibidoras de la respuesta inmune .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biliverdina se puede sintetizar a través de la biotransformación de hemo exógeno utilizando células de levadura recombinante. Por ejemplo, el gen de la hemo oxigenasa-1 de Arabidopsis thaliana puede recombinarse en células de Pichia pastoris, lo que da como resultado la construcción de una cepa recombinante que expresa hemo oxigenasa-1 activa en el citoplasma . Las condiciones óptimas para este proceso incluyen la concentración del inductor metanol, el tiempo de cultivo de inducción, el pH del medio y la concentración de sorbitol suministrada en el medio . El rendimiento de la biliverdina se puede mejorar significativamente bajo estas condiciones optimizadas.

Métodos de producción industrial: La producción industrial de biliverdina implica el uso de células de Escherichia coli recombinantes. El gen optimizado para codones de la biliverdina reductasa de la cianobacteria Synechocystis se puede clonar en células de Escherichia coli BL21 (DE3) . Las condiciones para expresar la biliverdina reductasa se optimizan, y las células en reposo se emplean como biocatalizadores para biotransformar la biliverdina en bilirrubina . Este método proporciona un proceso alternativo potencial para la producción a gran escala de biliverdina.

Análisis De Reacciones Químicas

Tipos de reacciones: La biliverdina experimenta diversas reacciones químicas, incluyendo oxidación, reducción e hidrólisis. La reacción más notable es su reducción a bilirrubina por la biliverdina reductasa . Esta reacción implica el uso de NADPH como agente reductor .

Reactivos y condiciones comunes:

Oxidación: La biliverdina se puede oxidar para formar diferentes isómeros, como biliverdina IXα, IXβ, IXγ e IXδ.

Reducción: La reducción de biliverdina a bilirrubina está catalizada por la biliverdina reductasa en presencia de NADPH.

Hidrólisis: La hidrólisis química de la biliverdina puede producir varios isómeros dependiendo de las condiciones de reacción.

Productos principales: El producto principal formado a partir de la reducción de biliverdina es la bilirrubina . Otros productos pueden incluir diferentes isómeros de biliverdina dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Biliverdin has been recognized for its strong anti-inflammatory properties. Research indicates that BV can inhibit inflammation by reducing pro-inflammatory cytokine expression and blocking complement activation, particularly at the C1 step in the classical pathway. This action has been demonstrated in various preclinical models, including those of ischemia-reperfusion injury and endotoxemia .

Key Findings:

- Mechanism : BV interacts with complement components, providing cytoprotection during inflammatory responses.

- Case Study : In animal models, oral administration of BV prior to anti-serum injection significantly protected against anaphylactic shock-induced death .

Neuroprotection

The this compound reductase (BVR) pathway, which converts BV to bilirubin (BR), plays a crucial role in neuroprotection. Studies have shown that BV can reduce oxidative stress and neuronal damage in models of neurodegeneration .

Key Findings:

- Mechanism : The BVR/bilirubin axis maintains redox homeostasis and protects against oxidative damage.

- Case Study : In experiments with mice lacking BVR, increased oxidative stress was observed, indicating the protective role of BV in neuronal health .

Vascular Protection

This compound has demonstrated protective effects in vascular injury models. It inhibits neointima formation and smooth muscle cell proliferation through the modulation of signaling pathways such as JNK1/2 MAPK and p38 MAPK .

Key Findings:

- Mechanism : BV reduces apoptosis in endothelial cells and inhibits cell cycle progression.

- Case Study : Hyperbilirubinemic Gunn rats exhibited resistance to neointima formation after balloon trauma, supporting the vascular protective role of BV .

Organ Transplantation

This compound has been investigated for its protective effects in organ transplantation settings. It mediates the protective effects of heme oxygenase-1 (HO-1), which is crucial in reducing ischemia-reperfusion injury during transplantation procedures .

Clinical Implications:

- Study Results : Patients receiving treatments that elevate endogenous bilirubin levels showed improved outcomes post-transplantation.

Cancer Therapy

Emerging research suggests that this compound may play a role in cancer therapy by inhibiting tumor growth through its antiproliferative effects on cancer cells .

Clinical Implications:

- Study Results : Preclinical studies indicate that BV can induce apoptosis in various cancer cell lines, suggesting potential as an adjunctive treatment in oncology.

Summary and Future Directions

This compound presents a multifaceted therapeutic potential across various medical fields due to its anti-inflammatory, neuroprotective, and vascular protective properties. The ongoing research into its mechanisms of action continues to unveil new applications, particularly in chronic diseases and regenerative medicine.

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibits cytokines and complement | Protects against anaphylaxis |

| Neuroprotection | Reduces oxidative stress | Prevents neuronal damage |

| Vascular protection | Modulates MAPK pathways | Prevents neointima formation |

| Organ transplantation | Mediates HO-1 protective effects | Improves post-transplant outcomes |

| Cancer therapy | Induces apoptosis in cancer cells | Potential adjunctive treatment |

Mecanismo De Acción

La biliverdina ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: La biliverdina actúa como antioxidante eliminando las especies reactivas del oxígeno y reduciendo el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y modula la respuesta inmune.

Inhibición de la respuesta inmune: La biliverdina suprime la activación de las células inmunitarias y reduce la inflamación.

Los principales objetivos moleculares de la biliverdina incluyen la hemo oxigenasa-1 y la biliverdina reductasa . Estas enzimas juegan un papel crucial en el metabolismo del hemo y la regulación del estrés oxidativo y la inflamación .

Comparación Con Compuestos Similares

La biliverdina se compara a menudo con otros pigmentos biliares, como la bilirrubina. Si bien ambos compuestos son productos del catabolismo del hemo, tienen propiedades y funciones distintas:

Bilirrubina: La bilirrubina es la forma reducida de biliverdina y es conocida por su color amarillo.

Biliverdina IXα, IXβ, IXγ e IXδ: Estos son diferentes isómeros de biliverdina producidos a través de la hidrólisis química

La biliverdina es única debido a su color verde y su papel como metabolito intermedio en la degradación del hemo . Sus actividades antioxidantes, antiinflamatorias e inhibidoras de la respuesta inmune la convierten en un compuesto valioso para diversas aplicaciones de investigación científica .

Actividad Biológica

Biliverdin, a green tetrapyrrolic bile pigment, is a product of heme degradation catalyzed by heme oxygenases (HO-1 and HO-2). It plays a significant role in various biological processes, including antioxidant activity, anti-inflammatory responses, and potential antiviral effects. This article explores the diverse biological activities of this compound, supported by research findings and case studies.

Overview of this compound

This compound is formed during the breakdown of heme, resulting in the release of carbon monoxide (CO) and free iron. Its conversion to bilirubin is catalyzed by this compound reductase (BVR), which is crucial for the antioxidant properties attributed to bilirubin. While bilirubin is often recognized for its protective effects, this compound itself exhibits various biological activities that warrant attention.

Antioxidant and Anti-inflammatory Properties

This compound has been identified as a potent antioxidant. It can inhibit oxidative stress by modulating reactive oxygen species (ROS) levels. Studies have shown that this compound can protect cells from oxidative damage, particularly in conditions associated with inflammation and injury.

- Mechanism : this compound's antioxidant activity may stem from its ability to scavenge free radicals and inhibit the activation of pro-inflammatory pathways. For instance, it has been observed to interfere with the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in inflammatory responses .

Antiviral Activity

Recent studies highlight this compound's potential as an antiviral agent, particularly against Hepatitis C virus (HCV). Research indicates that this compound inhibits the activity of the HCV nonstructural protein 3/4A (NS3/4A) protease.

- Key Findings :

Case Study 1: this compound in Hepatitis C Treatment

In a study by Zhu et al., this compound's inhibitory effects on HCV were examined. The findings suggest that this compound could be a promising candidate for therapeutic development against HCV due to its ability to inhibit viral protease activity effectively .

Case Study 2: this compound in Lizard Physiology

Research on the green-blooded lizard Prasinohaema has revealed that these reptiles maintain high levels of this compound without detrimental effects. Hypotheses suggest that this compound may provide UV protection or thermoregulation benefits, showcasing its potential biological roles beyond human health contexts .

Table 1: Comparative Antiviral Activity of this compound vs. Other Compounds

| Compound | Concentration for Activity | Mechanism of Action |

|---|---|---|

| This compound | 20 μM | Inhibition of NS3/4A protease |

| Bilirubin IX-α | 200 μM | Antioxidant activity; less effective than BV |

| Other mixed isomers | >200 μM | Variable mechanisms; generally less potent |

Table 2: Biological Activities of this compound

Propiedades

Número CAS |

114-25-0 |

|---|---|

Fórmula molecular |

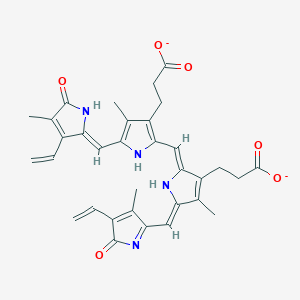

C33H34N4O6 |

Peso molecular |

582.6 g/mol |

Nombre IUPAC |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41) |

Clave InChI |

RCNSAJSGRJSBKK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

SMILES isomérico |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |

SMILES canónico |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

melting_point |

>300 °C |

Key on ui other cas no. |

114-25-0 |

Sinónimos |

3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetrametyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid; Biliverdin; Biliverdin IXα; Dehydrobilirubin; NSC 62793; Oocyan; Protobiliverdin IXα; Uteroverdine; α-Biliverdin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.